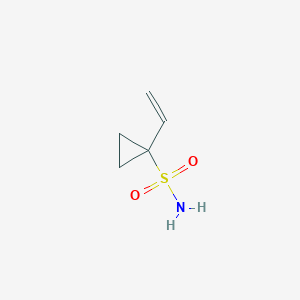

1-Ethenylcyclopropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Sulfonamides can be synthesized by S-N coupling . An easy and handy synthesis of sulfonamides directly from sulfonic acids or its sodium salts is performed under microwave irradiation . The combination of H2O2 and SOCl2 is a highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides .

Molecular Structure Analysis

The molecular formula of 1-Ethenylcyclopropane-1-sulfonamide is C5H9NO2S. The InChI code is 1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) .

Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 147.2 .

Wissenschaftliche Forschungsanwendungen

1-Ethenylcyclopropane-1-sulfonamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the production of pro-inflammatory cytokines in macrophages. This compound has been studied for its potential use in the treatment of diseases such as cancer, arthritis, and inflammatory bowel disease.

Wirkmechanismus

Target of Action

The primary target of 1-Ethenylcyclopropane-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for the active site of the enzyme . By binding to the active site, this compound prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the biosynthetic pathway of folic acid . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by this compound leads to a decrease in nucleotide production, which in turn inhibits DNA synthesis and bacterial growth .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, and consequently the synthesis of nucleotides and DNA, this compound effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 1-Ethenylcyclopropane-1-sulfonamide is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to use in some experiments. In addition, this compound has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on 1-Ethenylcyclopropane-1-sulfonamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This could help to determine the potential use of this compound as a therapeutic agent. Additionally, the study of the molecular targets of this compound could provide insight into its mechanism of action and potential therapeutic applications. Finally, the development of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.

Synthesemethoden

1-Ethenylcyclopropane-1-sulfonamide can be synthesized using different methods. One of the most common methods is the reaction of cyclopropane with sulfonamide in the presence of a base. The reaction yields this compound as a white solid with a melting point of 109-111°C. Other methods include the reaction of cyclopropane with a sulfonyl chloride or the reaction of cyclopropane with ammonia and a sulfonyl chloride.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

1-Ethenylcyclopropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions

Molecular Mechanism

As a sulfonamide, it may share some common mechanisms with other members of this class, such as inhibition of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not documented.

Eigenschaften

IUPAC Name |

1-ethenylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJXIJZKXMFPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2621444.png)

![2-{4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-1-yl}acetic acid dihydrochloride](/img/structure/B2621455.png)

![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2621459.png)

![Ethyl 7-oxospiro[2.5]octane-4-carboxylate](/img/structure/B2621460.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2621461.png)